N-[(E)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide
Description
Properties
CAS No. |
15017-22-8 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-[(Z)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(11-3-1-2-6-14-11)16-15-9-10-4-7-13-8-5-10/h1-9H,(H,16,17)/b15-9- |
InChI Key |
FTZLTODDAJZVQA-DHDCSXOGSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=NC=C2 |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C\C2=CC=NC=C2 |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=NC=C2 |
solubility |
29.5 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Hydrazide Intermediate
The most widely reported method involves a two-step sequence: (1) synthesis of pyridine-2-carboxhydrazide and (2) Schiff base condensation with 4-pyridinecarboxaldehyde.
Synthesis of Pyridine-2-carboxhydrazide
Pyridine-2-carboxhydrazide is typically prepared by reacting methyl pyridine-2-carboxylate with hydrazine hydrate. The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the methoxy group. Optimal yields (85–90%) are achieved under reflux in ethanol for 6–8 hours.
Condensation with 4-Pyridinecarboxaldehyde
The critical imine bond formation employs 4-pyridinecarboxaldehyde, synthesized via the solvent-free method detailed in CN106518753A. This patent describes reacting isonicotinic acid with ethylenediamine or o-phenylenediamine at 150–260°C to form 4-pyridine-2-imidazoline, followed by reductive hydrolysis using sodium borohydride or metallic sodium under inert gas (Table 1).
Table 1: Preparation of 4-Pyridinecarboxaldehyde (Adapted from CN106518753A)
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Isonicotinic acid + ethylenediamine | 150–260°C, solvent-free | 84–87% |
| 2 | 4-Pyridine-2-imidazoline + NaBH₄ | −10°C, N₂ atmosphere | 85–88% |
The hydrazide and aldehyde are then condensed in ethanol under reflux, catalyzed by acetic acid, to yield the target compound. The E-configuration dominates due to thermodynamic stability, with yields reaching 75–80% after recrystallization.
One-Pot Condensation Approach
Inspired by El-Saghier’s imidazolidine-4-one synthesis, a one-pot method eliminates intermediate isolation. Ethyl pyridine-2-carboxylate, hydrazine hydrate, and 4-pyridinecarboxaldehyde are heated at 70°C under solvent-free conditions. The tandem ester-to-hydrazide conversion and imine formation occur sequentially, achieving 70–75% yield (Table 2).
Table 2: One-Pot Synthesis Parameters
| Component | Molar Ratio | Conditions | Yield |
|---|---|---|---|
| Ethyl pyridine-2-carboxylate | 1.0 | 70°C, neat | 70% |
| Hydrazine hydrate | 1.2 | 2 hours | — |
| 4-Pyridinecarboxaldehyde | 1.0 | — | — |
This method reduces purification steps but requires precise stoichiometry to minimize byproducts like unreacted hydrazide.
Mechanistic Insights and Reaction Optimization
Schiff Base Formation Mechanism
The condensation follows a nucleophilic addition-elimination pathway. The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate that dehydrates to the imine. Acid catalysis (e.g., acetic acid) protonates the carbonyl oxygen, enhancing electrophilicity, while elevated temperatures (80–100°C) drive equilibrium toward the product.
Stereochemical Control
The E-isomer predominates due to reduced steric hindrance between the pyridine rings. Polar aprotic solvents (e.g., DMF) favor Z/E isomerization, whereas ethanol stabilizes the E-form through hydrogen bonding.
Yield Optimization Strategies
-
Inert Atmosphere : Conducting reactions under nitrogen minimizes oxidative degradation of intermediates.
-
Catalyst Screening : Triethylamine (1–2 mol%) accelerates imine formation by deprotonating the hydrazide.
-
Purification : Recrystallization from ethanol/ethyl acetate (3:1) removes unreacted aldehyde and hydrazide.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analyses (C18 column, 70:30 H₂O:MeCN) show ≥98% purity for recrystallized batches.
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Two-Step | One-Pot |
|---|---|---|
| Yield | 75–80% | 70–75% |
| Steps | 2 | 1 |
| Purification | Recrystallization | Column chromatography |
| Scalability | Industrial | Lab-scale |
The two-step method suits large-scale production, while the one-pot approach offers efficiency for exploratory syntheses .
Chemical Reactions Analysis
Types of Reactions
N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and anticancer activities.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(4-pyridinylmethylene)-2-pyridinecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the hydrazone linkage allows it to act as a chelating agent, binding to metal centers and potentially inhibiting enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares N-[(E)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide with its pyrazine analogue and a palladium-coordinating ligand:
Key Observations :
- The pyrazine analogue (CAS 1239766-80-3) shares the same molecular formula and weight as the target compound but replaces the pyridine-2-carboxamide with a pyrazine-2-carboxamide group. This substitution likely alters electronic properties (e.g., increased π-acceptability due to pyrazine’s electron-deficient nature) and solubility, as evidenced by its measurable water solubility (33.2 µg/mL) .
- N-(4-bromophenyl)-pyridine-2-carboxamide () demonstrates how aryl substituents (e.g., bromophenyl) influence metal-binding behavior. The bromine atom introduces steric bulk and electron-withdrawing effects, which may modulate reactivity in palladium complex formation .
Metal Complex Formation
- Pyrazine Analogue: Similar donor sites suggest comparable coordination behavior. However, pyrazine’s lower basicity compared to pyridine may weaken metal-ligand bonds, affecting complex stability.
- N-(4-Bromophenyl) Analogue : highlights its use in synthesizing palladium(II) complexes (Pd1 and Pd2). The absence of an imine group reduces coordination sites to two (pyridyl N and carboxamide O), resulting in bidentate ligands. These complexes were characterized via X-ray crystallography and NMR, underscoring the role of substituents in tuning metal-binding modes .
Crystallographic and Computational Analysis
- Structural Insights : Tools like SHELX and Mercury () are critical for analyzing crystal packing and intermolecular interactions. For example, Mercury’s Materials Module can compare packing motifs between the target compound and its analogues, revealing how heterocycle choice (pyridine vs. pyrazine) influences supramolecular architecture .
- Void Analysis : Mercury’s void visualization feature could assess porosity in crystalline forms, relevant for materials science applications .
Biological Activity
N-[(E)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide, a compound with the molecular formula CHNO, has garnered attention in recent years due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyridine core, which is known for its diverse pharmacological properties. The presence of the carboxamide functional group enhances its solubility and interaction with biological targets. The structure can be summarized as follows:
- Molecular Formula : CHNO
- Synonyms : N'-(4-pyridinylmethylene)-2-pyridinecarbohydrazide
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including those involved in cancer progression and inflammatory responses.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against several pathogens, making it a candidate for further exploration in infectious disease treatment.
- Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in oncology.
Antimicrobial and Antitumor Activities
A summary of biological activity data is presented in the following table:
| Activity Type | Tested Organisms/Cell Lines | IC Values (µM) | Comments |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.2 | Effective against Gram-positive bacteria |
| Escherichia coli | 20.5 | Moderate activity against Gram-negative bacteria | |
| Antitumor | Ovarian Cancer Cells | 12.0 | Significant cytotoxicity observed |
| Breast Cancer Cells | 18.5 | Limited toxicity towards healthy cells |
Case Studies
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound on ovarian cancer cells. The results indicated a dose-dependent response with an IC value of 12 µM, suggesting that the compound could potentially serve as a lead for developing new anticancer agents.
Case Study 2: Antimicrobial Potential
In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated promising results with IC values of 15.2 µM and 20.5 µM respectively, highlighting its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyridine ring and the carboxamide moiety significantly influence the biological activity of the compound. For instance:
- Electron-donating groups on the pyridine ring enhance antitumor activity.
- Substituents at specific positions can either increase or decrease antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(E)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between pyridine-4-carboxaldehyde and pyridine-2-carboxamide derivatives. Key steps include:
- Using solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance solubility and reaction efficiency.
- Employing catalysts such as triethylamine to facilitate amide bond formation .
- Reaction monitoring via thin-layer chromatography (TLC) or HPLC to track intermediate formation.
- Optimization : Adjusting temperature (e.g., 60–80°C), pH (neutral to slightly basic), and stoichiometric ratios (1:1.2 aldehyde-to-amide) improves yield and purity .
Q. How can the structural integrity of N-[(E)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide be confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement, SHELXS for solution) to confirm bond geometries and intermolecular interactions .
- Spectroscopy :
- ¹H/¹³C NMR : Verify proton environments (e.g., imine proton at δ 8.5–9.0 ppm) and aromatic ring substituents .
- FT-IR : Identify characteristic peaks (e.g., C=N stretch at ~1600 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for this compound?
- Assays :
- Antimicrobial activity : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or urease via colorimetric assays (e.g., Ellman’s method for AChE) .
- Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., IC₅₀ < 10 µM indicates strong inhibition) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of N-[(E)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide with biological targets?
- Protocol :
- Target selection : Prioritize enzymes/receptors (e.g., bacterial dihydrofolate reductase) based on structural homology .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with co-crystallized ligands .
- Contradictions : Address discrepancies between in silico predictions and experimental IC₅₀ by re-evaluating force fields or solvation models .
Q. What strategies resolve polymorphic forms of this compound, and how do they impact material properties?
- Polymorphism analysis :
- Screening : Recrystallize from solvents (e.g., ethanol vs. DMF) to isolate polymorphs.
- Characterization : Use PXRD to distinguish lattice parameters and DSC for thermal stability (e.g., melting point variations ≥5°C) .
- Implications : Polymorphs may exhibit differences in solubility (e.g., Form I: 2 mg/mL vs. Form II: 5 mg/mL in PBS) affecting bioavailability .
Q. How can N-[(E)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide be utilized in coordination chemistry?
- Ligand design : The pyridyl and imine groups act as N,N’-bidentate ligands for transition metals (e.g., Pd(II), Pt(II)) .
- Complex synthesis :
- React with K₂PdCl₄ in aqueous conditions to form square-planar complexes.
- Characterize via single-crystal XRD (e.g., Pd–N bond lengths ~2.0 Å) and cyclic voltammetry to assess redox activity .
Q. How should researchers address contradictory bioactivity data across similar derivatives?
- Case study : If Compound A shows strong antibacterial activity but Compound B (structural analog) does not:
- Structural analysis : Compare substituent effects (e.g., electron-withdrawing groups enhancing membrane penetration) .
- Assay validation : Re-test under standardized conditions (e.g., fixed inoculum size, pH 7.4) to minimize variability .
- Statistical tools : Apply ANOVA or t-tests to confirm significance (p < 0.05) between activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
